molecular formula C13H13ClN2O2S B4391652 1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide

1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide

Cat. No.: B4391652
M. Wt: 296.77 g/mol
InChI Key: JTKKOLRUQISNNE-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a reaction with a sulfonyl chloride reagent under basic conditions to form 2-chlorophenylsulfonyl chloride.

    Nucleophilic Substitution: The 2-chlorophenylsulfonyl chloride is then reacted with 4-pyridinylmethylamine in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the amine group displaces the chloride ion, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(4-pyridinylmethyl)ethanesulfonamide
  • 1-(2-chlorophenyl)-N-(4-pyridinylmethyl)propanesulfonamide
  • 1-(2-chlorophenyl)-N-(4-pyridinylmethyl)butanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the chlorophenyl group enhances its ability to participate in substitution reactions, while the pyridinylmethyl group provides additional sites for interaction with biological targets. The methanesulfonamide group contributes to its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-13-4-2-1-3-12(13)10-19(17,18)16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKKOLRUQISNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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